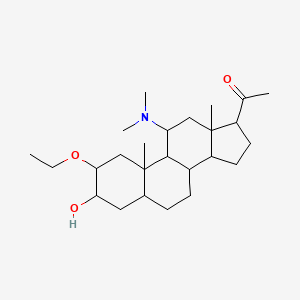

11-(Dimethylamino)-2-ethoxy-3-hydroxypregnan-20-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Minaxolone is a neuroactive steroid that was developed as a general anesthetic. It is known for its positive allosteric modulation of the gamma-aminobutyric acid type A receptor and glycine receptor. Despite its promising anesthetic properties, Minaxolone was withdrawn before registration due to toxicity observed with long-term administration in rats .

Preparation Methods

Minaxolone can be synthesized through a series of chemical reactions involving the introduction of specific functional groups to a steroid backbone. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroidal precursor.

Functional Group Introduction: The 2β-ethoxy and 11α-dimethylamino substituents are introduced through specific chemical reactions.

Hydroxylation: The 3α-hydroxy group is introduced via hydroxylation reactions.

Final Product: The final product, Minaxolone, is obtained after purification and characterization.

Chemical Reactions Analysis

Minaxolone undergoes various chemical reactions, including:

Oxidation: Minaxolone can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Minaxolone to its alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

Scientific Research Applications

Minaxolone has been studied extensively for its anesthetic properties. Its applications include:

Chemistry: Used as a model compound to study steroidal anesthetics and their interactions with receptors.

Biology: Investigated for its effects on gamma-aminobutyric acid type A and glycine receptors.

Medicine: Explored as a potential anesthetic agent, although it was not marketed due to toxicity concerns.

Mechanism of Action

Minaxolone exerts its effects by modulating the activity of gamma-aminobutyric acid type A and glycine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The molecular targets include specific binding sites on the gamma-aminobutyric acid type A receptor, distinct from those of benzodiazepines .

Comparison with Similar Compounds

Minaxolone is compared with other neuroactive steroids such as:

Alphaxalone: Both compounds are positive allosteric modulators of gamma-aminobutyric acid type A receptors, but Minaxolone is more potent and efficacious.

Hydroxydione: Similar in its anesthetic properties but differs in its chemical structure and receptor interactions.

Eltanolone: Another neuroactive steroid with similar effects but different pharmacokinetic properties

Minaxolone’s uniqueness lies in its specific functional groups and their effects on receptor modulation, making it a valuable compound for research despite its withdrawal from clinical use.

Properties

Molecular Formula |

C25H43NO3 |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

1-[11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3 |

InChI Key |

NCGLTZSBTFVVAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.